N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzo[e]indole core, which is a fused bicyclic structure consisting of a benzene ring and an indole moiety, with a carboxamide group at the 2-position and a cyanocyclobutyl group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide typically involves multiple steps:
Formation of the Benzo[e]indole Core: The benzo[e]indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Carboxamide Group: The 2-position of the indole ring is functionalized with a carboxamide group. This can be achieved by reacting the indole derivative with an appropriate acid chloride or anhydride in the presence of a base.
Attachment of the Cyanocyclobutyl Group: The final step involves the introduction of the N-(1-cyanocyclobutyl) group. This can be done through a nucleophilic substitution reaction where the indole nitrogen reacts with a cyanocyclobutyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanocyclobutyl group, where nucleophiles can replace the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cancer and inflammatory diseases.
Biological Research: The compound is used in studies related to cell signaling pathways and gene expression.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a building block in material science.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in disease progression. The cyanocyclobutyl group enhances the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxamides: These compounds share the indole core and carboxamide group but differ in the substituents attached to the nitrogen atom.
Benzo[e]indole Derivatives: Compounds with similar benzo[e]indole cores but different functional groups at various positions.
Uniqueness
N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, binding affinity, and specificity, making it a valuable candidate for drug development and other scientific research applications.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3H-benzo[e]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-22(19(12-20)9-4-10-19)18(23)17-11-15-14-6-3-2-5-13(14)7-8-16(15)21-17/h2-3,5-8,11,21H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXRZHRVZYKIGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC2=C(N1)C=CC3=CC=CC=C32)C4(CCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.